molecular formula C12H12NOS+ B280521 5-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium

5-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium

Cat. No.: B280521
M. Wt: 218.3 g/mol
InChI Key: YHTOMDDYQLLBIJ-UHFFFAOYSA-N
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Description

5-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium is an organic compound that features a thiazolium ring and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium typically involves the formation of the thiazolium ring followed by the introduction of the phenylethanone group. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate thioamide and α-haloketone precursors.

    Condensation Reactions: Using thioamides and α-bromoacetophenone under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions at the thiazolium ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted thiazolium derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium involves its interaction with specific molecular targets. The thiazolium ring may interact with enzymes or receptors, leading to various biological effects. The phenylethanone group can also contribute to its activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methyl-1,3-thiazol-3-yl)-1-phenylethanone: Lacks the thiazolium ion.

    2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanol: Contains an alcohol group instead of a ketone.

Uniqueness

5-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium is unique due to its specific combination of a thiazolium ring and a phenylethanone moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12NOS+

Molecular Weight

218.3 g/mol

IUPAC Name

2-(5-methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone

InChI

InChI=1S/C12H12NOS/c1-10-7-13(9-15-10)8-12(14)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3/q+1

InChI Key

YHTOMDDYQLLBIJ-UHFFFAOYSA-N

SMILES

CC1=C[N+](=CS1)CC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=C[N+](=CS1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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